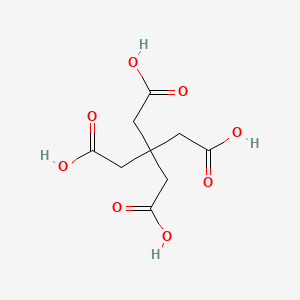

3,3-Bis(carboxymethyl)pentanedioic acid

Description

Properties

CAS No. |

5693-87-8 |

|---|---|

Molecular Formula |

C9H12O8 |

Molecular Weight |

248.19 g/mol |

IUPAC Name |

3,3-bis(carboxymethyl)pentanedioic acid |

InChI |

InChI=1S/C9H12O8/c10-5(11)1-9(2-6(12)13,3-7(14)15)4-8(16)17/h1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

TUXNBGWZANRPBG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glutaric Acid (Pentanedioic Acid)

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.11 g/mol

- CAS : 110-94-1

- Key Properties : A linear dicarboxylic acid with two carboxylic acid groups. Melting point: 95–98°C; boiling point: 200°C at 20 mmHg. Used in polymer production (e.g., polyesters) and as a precursor for biodegradable plastics .

- Comparison : Unlike 3,3-bis(carboxymethyl)pentanedioic acid, glutaric acid lacks additional carboxymethyl substituents, resulting in lower molecular weight and reduced chelation capacity.

3-Methylpentanedioic Acid

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- CAS : 626-51-7

- Key Properties : A branched dicarboxylic acid with a methyl group at the 3-position. Primarily used in organic synthesis and pharmaceutical intermediates .

- Comparison : The methyl group in 3-methylpentanedioic acid introduces steric hindrance, reducing its ability to form stable metal complexes compared to this compound.

3,3-Bis(4-methoxyphenyl)pentanedioic Acid

- Molecular Formula : C₁₉H₂₀O₆ (estimated)

- CAS: Not explicitly listed (referenced in ).

- Key Properties : A derivative with methoxyphenyl substituents, likely influencing solubility and electronic properties. Such aromatic substitutions are common in drug design for enhanced bioavailability .

- Comparison : The aromatic groups confer hydrophobicity, contrasting with the hydrophilic, metal-chelating nature of this compound.

3-(Carboxymethyl)pentanedioic Acid

- Molecular Formula : C₇H₁₀O₆

- Molecular Weight : 190.15 g/mol

- CAS : 57056-39-0

- Key Properties : Features three carboxylic acid groups. Crystallizes in the orthorhombic space group P2₁/n with lattice parameters a = 8.79 Å, b = 6.02 Å, c = 5.55 Å. Soluble in polar solvents like water and alcohols .

- Comparison : With one fewer carboxymethyl group than this compound, it exhibits intermediate chelation strength and lower molecular weight.

Data Table: Comparative Analysis of Key Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₂O₈ | 248.19 | 5693-87-8 | 4 × COOH | Metal chelation, chemical synthesis |

| Glutaric acid | C₅H₈O₄ | 132.11 | 110-94-1 | 2 × COOH | Polymers, biodegradable plastics |

| 3-Methylpentanedioic acid | C₆H₁₀O₄ | 146.14 | 626-51-7 | 2 × COOH, 1 × CH₃ | Organic intermediates |

| 3-(Carboxymethyl)pentanedioic acid | C₇H₁₀O₆ | 190.15 | 57056-39-0 | 3 × COOH | Crystallography, solvent studies |

Research Findings and Industrial Relevance

- Chelation Capacity : this compound’s four carboxylic groups enable it to form stable complexes with divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺), making it valuable in wastewater treatment and catalysis .

- Price and Availability : At 836.00 EUR/50 mg, it is a high-cost specialty chemical, limiting its use to niche applications .

- Structural Insights : Derivatives like 3,3-bis(4-methoxyphenyl)pentanedioic acid highlight the role of aromatic substituents in modifying solubility and reactivity for pharmaceutical applications .

Preparation Methods

Historical Context and Nomenclature

Discovery and Early Syntheses

The compound was first reported in the mid-20th century as part of efforts to develop sequestering agents for metal ions. Nickolls’ seminal work in 1952 described its preparation via the alkylation of glutaric acid derivatives, coining the term “methanetetraacetic acid” to reflect its tetraacetic acid functionality. This method established the foundational approach still referenced in modern literature.

Structural and Electronic Properties

The molecule’s IUPAC name, 3,3-bis(carboxymethyl)pentanedioic acid , reflects its glutaric acid backbone substituted with two carboxymethyl groups at the 3-position. Its four carboxylic acid groups confer a pKa profile similar to EDTA, with computed dissociation constants at 2.06, 2.45, 6.54, and 10.46 . These values influence reaction design, particularly in deprotonation steps critical for alkylation.

Synthetic Methodologies

Alkylation of Glutaric Acid Derivatives (Nickolls’ Method)

Reaction Scheme

The canonical synthesis involves the alkylation of dimethyl glutarate with bromoacetic acid under basic conditions:

$$

\text{Dimethyl glutarate} + 2 \text{BrCH}2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{this compound} + 2 \text{CH}3\text{OH} + 2 \text{NaBr}

$$

Optimization Parameters

- Base selection : Sodium hydroxide (2.5–3.0 equiv) ensures complete deprotonation of glutaric acid intermediates.

- Solvent system : Ethanol/water (3:1 v/v) balances solubility and reaction kinetics.

- Temperature : 80–90°C prevents premature ester hydrolysis while accelerating alkylation.

Yield and Purification

Crude yields of 68% are achievable, though recrystallization from hot aqueous ethanol raises purity to >95% at the cost of reduced yield (45–50%).

Alternative Routes: Malonic Ester Condensation

A less common strategy employs diethyl malonate as a nucleophile, reacting with chloroacetic acid chloride in a stepwise manner:

$$

\text{Diethyl malonate} \xrightarrow{\text{ClCH}_2\text{COCl, pyridine}} \text{Trisubstituted intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

This method suffers from lower yields (32–37%) due to competing oligomerization but offers advantages in regioselectivity.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Reagent | Cost per kg (USD) | Purity Requirement |

|---|---|---|

| Dimethyl glutarate | 45–55 | ≥99% |

| Bromoacetic acid | 120–140 | ≥98% |

| Sodium hydroxide | 8–12 | ≥97% |

Waste Stream Management

Bromide byproducts necessitate ion-exchange treatment, adding $0.8–1.2 per kilogram to production costs.

Q & A

Q. How is the IUPAC name of 3,3-Bis(carboxymethyl)pentanedioic acid derived, and what structural insights does it provide?

The IUPAC name is determined by identifying the parent chain (pentanedioic acid) and substituents. The two carboxymethyl groups (-CH₂COOH) are attached to the third carbon of the pentanedioic acid backbone. The numbering prioritizes the carboxylic acid groups at positions 1 and 5, with the substituents at position 3. This nomenclature highlights the symmetrical placement of carboxymethyl groups, critical for understanding its reactivity and steric effects .

Q. What synthetic strategies are employed for this compound, and what key reagents are involved?

Common routes involve carboxylation or alkylation of precursor molecules. Multi-step synthesis may include:

- Step 1 : Alkylation of a glutaric acid derivative using bromoacetic acid under basic conditions (e.g., NaOH).

- Step 2 : Acidic hydrolysis to deprotect ester intermediates (e.g., using HCl/water). Key reagents include alkyl halides, Pd/C catalysts for hydrogenation, and protecting groups like tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of carboxymethyl protons (δ ~3.8–4.2 ppm) and carboxylic acid groups.

- X-ray Crystallography : Resolves the spatial arrangement of substituents and hydrogen-bonding networks.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Yield optimization requires:

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintain ≤50°C during carboxylation to prevent decarboxylation.

- Protection/Deprotection : Use Boc groups to shield carboxylic acids during alkylation, followed by TFA-mediated cleavage .

Q. How should contradictions in reported solubility or stability data be resolved?

Discrepancies often arise from:

- pH-Dependent Solubility : Conduct solubility studies across pH 2–7 (using buffers like phosphate or acetate).

- Thermal Stability Assays : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hygroscopicity Testing : Store samples under controlled humidity and monitor mass changes. Replicate experiments under standardized conditions and cross-validate with HPLC purity analyses .

Q. What computational tools predict the reactivity of this compound in aqueous environments?

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions with water using software like GROMACS.

- DFT Calculations : Assess acid dissociation constants (pKa) for each carboxylic group (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Database Mining : Leverage PubChem’s PISTACHIO and REAXYS datasets to predict reaction pathways .

Q. What are its potential applications in supramolecular chemistry or drug development?

- Supramolecular Gels : The compound’s multiple carboxylic acids can coordinate with metal ions (e.g., Fe³⁺) or alkylamines to form stimuli-responsive gels.

- Drug Candidates : Analogous to β-citrylglutamic acid ( ), it may act as a metabolic modulator or enzyme inhibitor.

- Chelation Therapy : The carboxylate groups could bind heavy metals (e.g., Pb²⁺) for detoxification .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.